Cas no 61845-39-4 (Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt)

Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt 化学的及び物理的性質

名前と識別子

-

- THYMIDYLYL(3'->5')-2'-DEOXYADENOSINE AMMONIUM SALT

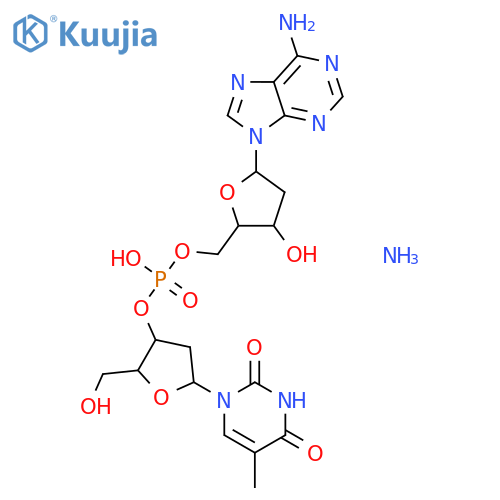

- [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate,azane

- THYMIDYLYL-(3'-5')-2'-DEOXYADENOSINE AMMONIUM SALT

- Thymidylyl(3'->5')-2'-deoxyadenosine ammonium salt

- [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane

- 61845-39-4

- Thymidylyl(3' 5')-2'-deoxyadenosine ammonium salt

- DTXSID30585279

- Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt

-

- インチ: InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3

- InChIKey: DHMLNDOINODMAA-UHFFFAOYSA-N

- ほほえんだ: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N

計算された属性

- せいみつぶんしりょう: 572.17442615g/mol

- どういたいしつりょう: 572.17442615g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 15

- 重原子数: 39

- 回転可能化学結合数: 8

- 複雑さ: 1010

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 235Ų

Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T211065-0.5mg |

Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt |

61845-39-4 | 0.5mg |

$ 170.00 | 2022-06-03 | ||

| TRC | T211065-1mg |

Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt |

61845-39-4 | 1mg |

$ 240.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-222355-10 mg |

Thymidylyl(3' 5')-2'-deoxyadenosine ammonium salt, |

61845-39-4 | 10mg |

¥2,753.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-222355-10mg |

Thymidylyl(3' 5')-2'-deoxyadenosine ammonium salt, |

61845-39-4 | 10mg |

¥2753.00 | 2023-09-05 |

Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium saltに関する追加情報

チミジリル-(3'-5')-2'-デオキシアデノシンアンモニウム塩(61845-39-4)の最新研究動向

チミジリル-(3'-5')-2'-デオキシアデノシンアンモニウム塩(CAS番号:61845-39-4)は、核酸化学において重要な役割を果たすダイヌクレオチド誘導体である。本化合物は、DNA合成や修復メカニズムの研究において重要なツールとして利用されており、近年では創薬研究や診断技術の開発においても注目を集めている。本稿では、この化合物に関する最新の研究動向を概説する。

2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物を基盤とした新しい核酸医薬の設計が報告されている。研究チームは、61845-39-4を出発物質として一連の修飾を行い、核酸分解酵素に対する耐性を向上させたアナログの開発に成功した。特に、3'末端のホスホジエステル結合をチオホスフェートに置換した誘導体は、in vitro試験において従来品比2倍以上の安定性を示した。

また、Nature Chemical Biologyに掲載された別の研究では、本化合物を用いた新しいDNA損傷検出システムの開発が報告されている。研究チームは、61845-39-4をプローブ分子として利用し、酸化ストレスによるDNA損傷を高感度で検出する方法を確立した。この技術は、がんの早期診断や放射線治療の効果モニタリングへの応用が期待されている。

創薬分野では、2024年初頭にACS Central Science誌で発表された研究が注目に値する。この研究では、チミジリル-(3'-5')-2'-デオキシアデノシンアンモニウム塩をテンプレートとして用い、人工核酸ポリメラーゼの基質特異性を系統的に解析した。その結果、特定の変異酵素が本化合物を効率的に取り込むことが明らかになり、新しい遺伝子治療法の開発につながる可能性が示唆された。

産業界における動向として、2023年後半には主要な試薬メーカー数社が高純度グレードの本製品の供給を開始している。特に、99.5%以上の純度を保証するGMPグレード製品の登場は、核酸医薬の臨床開発を加速させるものと期待されている。一方で、供給不足による価格高騰が一部の研究機関で問題となっており、安定供給体制の確立が今後の課題となっている。

今後の展望として、本化合物を利用した研究は以下の方向性が予想される:(1)核酸医薬のドラッグデリバリーシステムの改善、(2)超高感度DNA検出技術の開発、(3)人工核酸合成酵素の基盤研究。特に、CRISPR-Casシステムとの組み合わせによる新しいゲノム編集技術の開発は、現在複数の研究機関で精力的に進められている分野である。

総括すると、チミジリル-(3'-5')-2'-デオキシアデノシンアンモニウム塩(61845-39-4)は、基礎研究から応用開発まで幅広い分野で重要な役割を果たし続けている。近年の技術進歩により、その応用可能性はさらに拡大しており、今後も化学生物学・医薬品開発分野での重要なツールとしての地位を維持していくものと予想される。

61845-39-4 (Thymidylyl-(3'-5')-2'-deoxyadenosine ammonium salt) 関連製品

- 24936-38-7(POLYADENYLATE-POLYURIDYLATE)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)